molecular formula C20H15N3O2 B12676996 Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- CAS No. 109388-63-8

Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)-

Cat. No.: B12676996
CAS No.: 109388-63-8
M. Wt: 329.4 g/mol
InChI Key: CDLAMYBVRRCHFM-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyridine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. For instance, the preparation of 3-nitroso-2-phenyl-8-(phenylmethoxy)-imidazo[1,2-a]pyridine can be achieved through a condensation reaction between an aryl aldehyde and 2-aminopyridine, followed by nitrosation and phenylmethoxy substitution .

Industrial Production Methods: Industrial production methods often employ solvent- and catalyst-free conditions to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to optimize reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions: Imidazo(1,2-a)pyridine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include halogenated imidazo(1,2-a)pyridines, reduced derivatives, and oxidized compounds .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine derivatives involves interaction with specific molecular targets and pathways. For example, certain derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison: While all these compounds share a similar imidazo core structure, imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

CAS No.

109388-63-8

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-nitroso-2-phenyl-8-phenylmethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C20H15N3O2/c24-22-20-18(16-10-5-2-6-11-16)21-19-17(12-7-13-23(19)20)25-14-15-8-3-1-4-9-15/h1-13H,14H2

InChI Key

CDLAMYBVRRCHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N=O)C4=CC=CC=C4

Origin of Product

United States

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